molecular formula C10H9LiN2O3 B2845536 Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2460749-70-4

Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2845536
CAS No.: 2460749-70-4
M. Wt: 212.13
InChI Key: AWJPLXIBXVVXFF-UHFFFAOYSA-M
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Description

Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C10H9LiN2O3 and its molecular weight is 212.13. The purity is usually 95%.
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Biological Activity

Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a compound that belongs to the imidazo[1,2-a]pyridine class, known for its diverse biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate includes a lithium ion associated with an imidazo[1,2-a]pyridine framework. The specific substitutions of methoxy and carboxylate groups enhance its solubility and bioavailability compared to other similar compounds.

Chemical Information:

  • IUPAC Name: Lithium 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate
  • CAS Number: 2460749-70-4
  • InChI Code: 1S/C10H10N2O3.Li/c1-6-4-12-5-7(10(13)14)3-8(15-2)9(12)11-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1

Biological Activities

Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate exhibits a broad spectrum of biological activities:

Structure-Activity Relationship (SAR)

The SAR of imidazo[1,2-a]pyridine derivatives reveals that modifications to the core structure can significantly influence biological activity. The presence of the methoxy group at position 8 and the carboxylate at position 6 appear crucial for enhancing activity against targeted biological pathways.

Compound NameStructureBiological Activity
8-Methoxy-2-methylimidazo[1,2-b]pyridineStructureAnticancer properties
6-Methoxy-2-methylimidazo[1,2-b]pyridineStructureAntimicrobial activity
Lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylateStructureAntimycobacterial and neuroprotective

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives. A notable study highlighted the development of a series of compounds demonstrating promising antimycobacterial activity with minimal toxicity towards human cells . Another investigation into the anticancer properties of these compounds revealed effective inhibition of cell proliferation in several cancer lines .

Specific Findings:

  • Antimycobacterial Efficacy : Compounds derived from imidazo[1,2-a]pyridine exhibited IC50 values in the low nanomolar range against Mycobacterium tuberculosis .

Clinical Relevance:

The potential application of lithium; 8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate in treating drug-resistant tuberculosis highlights its significance in modern pharmacotherapy.

Properties

IUPAC Name

lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3.Li/c1-6-4-12-5-7(10(13)14)3-8(15-2)9(12)11-6;/h3-5H,1-2H3,(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJPLXIBXVVXFF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CN2C=C(C=C(C2=N1)OC)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9LiN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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